molecular formula C27H56 B14459262 4-Methylhexacosane CAS No. 73189-54-5

4-Methylhexacosane

Cat. No.: B14459262
CAS No.: 73189-54-5
M. Wt: 380.7 g/mol
InChI Key: RWVONPYEUYBBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylhexacosane is a branched-chain alkane with the molecular formula C27H56 and a molecular weight of 380.73 g/mol . It is classified as a hydrocarbon within the lipid family and is characterized by its high lipophilicity (LogP 10.63) . This compound is provided as a high-purity standard for research and development purposes. Research Applications and Value This compound is primarily used in research as an analytical standard. It has been identified in phytochemical studies, such as GC-MS analysis of plant extracts like Ficus vasta . In this context, it contributes to the comprehensive chemical profiling of plant metabolites, helping researchers understand the plant's chemical composition . The presence of such branched alkanes in plant extracts is part of the broader investigation into the relationship between plant chemistry and potential biological activities, such as antioxidant or enzyme-inhibitory effects . Handling and Safety This product is intended for use by qualified researchers in a controlled laboratory setting. Please refer to the material safety data sheet (MSDS) for safe handling procedures. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use. This product is not a drug and cannot be used to diagnose, cure, or treat disease.

Properties

CAS No.

73189-54-5

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

4-methylhexacosane

InChI

InChI=1S/C27H56/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27(3)25-5-2/h27H,4-26H2,1-3H3

InChI Key

RWVONPYEUYBBJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCC

Origin of Product

United States

Natural Occurrence and Biological Distribution of 4 Methylhexacosane

Occurrence in Insect Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are a crucial component of the outer layer of insects, playing vital roles in preventing water loss and in chemical communication. 4-Methylhexacosane has been identified as a component of the CHC profile in several insect species.

Specific Insect Species Identified with this compound

A variety of insect species have been found to possess this compound as part of their cuticular hydrocarbon blend. Research has identified this compound in species from different orders, highlighting its widespread, though not universal, presence in the insect world.

For instance, this compound has been detected in the cuticular hydrocarbon profiles of the blowfly Calliphora vicina. oup.comcranfield.ac.uk It has also been identified in the Asian larch bark beetle, Ips subelongatus, where it is one of many hydrocarbon components. mdpi.com Additionally, this compound is found in certain species of fruit flies. Studies on the Anastrepha fraterculus species complex have suggested that this compound could be a potential taxonomic marker for distinguishing between different morphotypes. pensoft.net The cerambycid beetle Anoplophora malasiaca is another insect where this compound has been reported. plantedforests.org

The following table provides a summary of some insect species in which this compound has been identified:

OrderFamilySpeciesCommon Name
DipteraCalliphoridaeCalliphora vicinaBlue bottle fly
ColeopteraCurculionidaeIps subelongatusAsian larch bark beetle
DipteraTephritidaeAnastrepha fraterculus complexSouth American fruit fly complex
ColeopteraCerambycidaeAnoplophora malasiacaWhite-spotted longicorn beetle

Geographic Variation in this compound Profiles within Insect Populations

The relative abundance of cuticular hydrocarbons can vary among different geographic populations of the same insect species. This variation can be influenced by environmental factors and may play a role in local adaptation and population differentiation. nih.govunil.ch

Detection in Plant Surface Waxes

The outermost layer of plants, the epicuticular wax, is a complex mixture of lipids that protects the plant from various environmental stresses. wikipedia.org This wax layer is primarily composed of long-chain aliphatic hydrocarbons, including n-alkanes and methyl-branched alkanes. researchgate.net

Identification of this compound Analogs in Epicuticular Wax Layers

Methyl-branched alkanes are common, though generally minor, constituents of plant epicuticular waxes. researchgate.netmdpi.com While the direct identification of this compound has been noted in some specific cases, more often, studies report the presence of a series of methyl-branched alkanes.

For example, a study on four cultivars of wheat (Triticum aestivum) identified this compound as one of the cuticular wax metabolites. nih.govmdpi.com Research on the epicuticular wax of Dianthus species also detected 2-Methylhexacosane (B75612), an isomer of this compound. nih.gov In tomato (Solanum lycopersicum), methyl-branched alkanes have been identified in the fruit's cuticular waxes. oup.com The leaves of Morettia phillaeana have been found to contain 2-methylhexacosane. researchgate.net While not always specifically this compound, the presence of its isomers and other methyl-branched alkanes across a range of plant species suggests that the biosynthetic pathways for these compounds are widespread in the plant kingdom. mdpi.com

Variability of Methyl-Branched Alkanes in Plant Genotypes and Cultivars

The composition and quantity of epicuticular wax can vary significantly between different genotypes and cultivars of the same plant species. tandfonline.comliliumbreeding.nlikprress.org This variability extends to the profile of methyl-branched alkanes.

This compound is a saturated, branched-chain alkane that has been identified in various biological contexts, particularly as a cuticular hydrocarbon (CHC) in insects. Cuticular hydrocarbons are a critical component of the waxy outer layer of insects, where they primarily serve to prevent water loss and also play significant roles in chemical communication, such as species and nestmate recognition.

In social insects, this compound has been detected in the trophallactic fluid of carpenter ants. elifesciences.org Trophallaxis is the mouth-to-mouth transfer of fluid, which creates a network for distributing food and informational chemical cues throughout the colony. elifesciences.org The presence of CHCs like this compound in this fluid suggests they are shared among colony members, likely contributing to the colony's collective odor and nestmate recognition systems. elifesciences.org

Research on the North African ground beetle, Thermophilum sexmaculatum, has shown that this compound is a compound of exclusively larval origin. researchgate.net It is one of several compounds specific to unfed beetle larvae, distinguishing their chemical profile from that of adult beetles or larvae that have fed on ants. researchgate.net

Beyond its biological presence in living organisms, this compound has also been detected in the smoke from burning beeswax candles, where it is believed to be a product of the combustion of the natural wax components. acs.org

Table 1: Documented Occurrences of this compound

Organism/Source Context of Occurrence Reference(s)
Leptopilina pacifica (Wasp) Cuticular Hydrocarbon (CHC) d-nb.info
Leptopilina heterotoma (Wasp) Cuticular Hydrocarbon (CHC) frontiersin.org
Leptopilina boulardi (Wasp) Cuticular Hydrocarbon (CHC) frontiersin.org
Leptopilina victoriae (Wasp) Cuticular Hydrocarbon (CHC) frontiersin.org
Leptopilina clavipes (Wasp) Cuticular Hydrocarbon (CHC) d-nb.info
Carpenter Ant Component of Trophallactic Fluid elifesciences.org
Thermophilum sexmaculatum (Beetle) Larval-specific Compound researchgate.net
Beeswax Candle Smoke Emission from combustion acs.org

Potential for Microbial Production and Occurrence

While this compound is documented in insects, the broader environmental distribution and potential for biosynthesis by microorganisms are subjects of scientific interest. Microbes are known to both degrade and synthesize a vast array of hydrocarbons, including branched alkanes, making them a potential source for such compounds in the environment.

Hydrocarbon Metabolism in Microorganisms

The ability of microorganisms to metabolize hydrocarbons is a key process in biogeochemical cycling and bioremediation. nih.gov A wide variety of bacteria, archaea, fungi, and algae can use hydrocarbons as substrates for metabolism and energy. enviro.wiki

Aerobic degradation is a common pathway where microbes use molecular oxygen. enviro.wiki The initial step in the aerobic metabolism of alkanes is typically catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the hydrocarbon chain. oup.comresearchgate.net This initial oxidation converts the inert alkane into a more reactive alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid. researchgate.netlibretexts.org This fatty acid can then enter the β-oxidation pathway to generate acetyl-CoA for the cell's central metabolism. researchgate.net

Anaerobic metabolism of hydrocarbons also occurs, particularly in anoxic environments like sediments and petroleum reservoirs. frontiersin.org In the absence of oxygen, bacteria and archaea can use other electron acceptors such as nitrate, sulfate, or ferric iron. oup.comfrontiersin.org Anaerobic degradation is generally slower than aerobic processes but contributes significantly to the fate of hydrocarbons in the environment. enviro.wiki

The presence of methyl branches on a hydrocarbon chain, as in this compound, can increase its resistance to microbial degradation. researchgate.net However, many microorganisms have evolved specific enzymatic strategies to overcome this. researchgate.netnih.gov For instance, some bacteria, including members of the genus Mycobacterium, are capable of growing on methyl-branched alkanes. nih.gov The metabolism of these compounds often involves β-oxidation, but the methyl branch requires specific enzymes, such as α-methylacyl-CoA racemase, to handle the resulting stereoisomers and allow the degradation process to proceed. nih.gov

Table 2: Overview of Microbial Hydrocarbon Metabolism

Metabolic Process Key Features Relevant Microorganisms Reference(s)
Aerobic Degradation Requires molecular oxygen (O₂). Initial attack by monooxygenase or dioxygenase enzymes. Generally faster than anaerobic degradation. Bacteria, Fungi, Algae enviro.wikioup.com
Anaerobic Degradation Occurs in the absence of oxygen. Uses alternative electron acceptors (e.g., nitrate, sulfate). Bacteria, Archaea nih.govenviro.wikifrontiersin.org
Metabolism of Branched Alkanes Methyl branching can slow degradation. Requires specialized enzymes (e.g., α-methylacyl-CoA racemase) to process branched intermediates via β-oxidation. Mycobacterium, Rhodococcus, Nocardia researchgate.netnih.gov

Microbial Contribution to Environmental Methyl-Branched Hydrocarbon Pools

In addition to breaking down hydrocarbons, some microorganisms are capable of synthesizing them. nih.govunl.pt These biosynthesized hydrocarbons can contribute to environmental pools, and the presence of certain branched hydrocarbons in marine sediments is often used as a biomarker for bacterial activity. unl.pt

The composition of hydrocarbons produced is often specific to certain microbial groups. unl.pt For example, cyanobacteria are known for their ability to produce large quantities of 7- and 8-methylheptadecanes. unl.pt The hydrocarbon fraction of the soil cyanobacterium Microcoleus vaginatus was found to contain over 60 different branched alkanes. unl.pt

The biosynthesis of long-chain hydrocarbons in some bacteria occurs via a "head-to-head" condensation mechanism. asm.org This process, which has been studied in organisms like Micrococcus luteus, involves the condensation of two fatty acid molecules to form a long-chain olefinic hydrocarbon, which can subsequently be reduced to an alkane. asm.org Strains of Micrococcus and Arthrobacter are known to produce long-chain hydrocarbons with both terminal and subterminal methyl branches. asm.org

While the direct microbial synthesis of this compound has not been explicitly detailed in available literature, the established ability of various bacteria and cyanobacteria to produce a wide range of other methyl-branched alkanes suggests that microbial production is a plausible source. The existence of biosynthetic pathways for long-chain, sub-terminally branched alkanes in the microbial world indicates that microorganisms could contribute to the environmental presence of compounds like this compound.

Biosynthetic Pathways and Regulation of 4 Methylhexacosane

Elucidation of Methyl-Branched Alkane Biosynthesis Mechanisms

The foundational steps of methyl-branched alkane biosynthesis, including 4-methylhexacosane, have been largely deciphered through precursor incorporation studies and the characterization of the enzymes involved.

Early investigations into the biosynthesis of MBCHs utilized radiolabeled precursors to trace their incorporation into the final hydrocarbon products. These studies have been instrumental in identifying the building blocks for the methyl branches.

Propionate (B1217596) and Methylmalonate: Carbon-13 NMR, radiotracer, and mass spectrometry studies have confirmed that propionate and methylmalonate are key precursors for the methyl branch unit in long-chain branched hydrocarbons. nih.gov Specifically, the labeled carbons from [3-¹³C]propionate and [methyl-¹³C]methylmalonate are incorporated into the branching methyl carbon of methylalkanes. nih.gov Further analysis has shown that propionate is incorporated during the initial stages of chain synthesis for terminally branched alkanes. nih.gov Isotopic tracer studies have also demonstrated that d3-propionate serves as an effective precursor for the formation of d3-methylmalonyl-CoA. researchgate.net This conversion is a critical step, as methylmalonyl-CoA is the direct donor of the methyl group during the elongation of the fatty acid chain. researchgate.netresearchgate.net

Valine: The amino acid valine has been identified as a precursor to the methylmalonate used in the biosynthesis of branched alkanes. nih.gov Studies using DL-[3,4,5-¹³C₃]valine showed that the labeled carbons were incorporated intact into the branching methyl carbon, the tertiary carbon, and the adjacent carbon, providing strong evidence for its role. nih.gov This suggests a metabolic pathway where valine is converted to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. In some organisms, like the termite Zootermopsis nevadensis, gut microorganisms can convert succinate (B1194679) into propionate and methylmalonate, which are then used by the insect to synthesize methyl-branched alkanes. uni-mainz.de

Table 1: Key Precursors in this compound Biosynthesis and their Roles

PrecursorIntermediateRole in Biosynthesis
PropionatePropionyl-CoA, Methylmalonyl-CoAServes as a primer for odd-chain fatty acids and is a precursor to methylmalonyl-CoA, the methyl branch donor. nih.govresearchgate.net
MethylmalonateMethylmalonyl-CoADirect donor of the methyl group during fatty acid chain elongation to create the methyl branch. nih.govresearchgate.net
ValinePropionyl-CoAAn amino acid precursor that can be catabolized to propionyl-CoA, which then enters the pathway for methyl-branched alkane synthesis. nih.govoup.com
SuccinatePropionate, MethylmalonateCan be converted by gut microbes into precursors for methyl-branched alkanes in some insects. uni-mainz.de

The synthesis of this compound is carried out by a suite of enzymes primarily located in specialized cells called oenocytes. researchgate.net This process is closely linked to general fatty acid metabolism but with specific modifications for methyl branching.

Fatty Acid Synthases (FASs): The process begins with the production of fatty acyl-CoA from acetyl-CoA by fatty acid synthases (FASs). researchgate.net Methyl-branched hydrocarbons are the result of the incorporation of methylmalonyl-CoA instead of malonyl-CoA by a microsomal FAS during the early stages of chain elongation. researchgate.net Insects possess multiple FAS genes, with some showing lineage-specific expansions, which may correlate with the diversity of methyl-branched CHC profiles observed. researchgate.net For instance, cytosolic FAS is typically responsible for producing straight-chain alkanes, while microsomal FAS produces the methylmalonyl-CoA precursor for branched-chain hydrocarbons. oup.com

Elongases: Following the initial synthesis of the fatty acyl-CoA precursor by FAS, very-long-chain fatty acid elongases extend the carbon chain. researchgate.netaocs.org These membrane-bound enzymes use acyl-CoA substrates and malonyl-CoA to add two-carbon units in a series of four reactions: condensation, reduction, dehydration, and a second reduction. aocs.org The position of the methyl branch can be determined by either the FAS or the elongases. researchgate.net

Decarbonylases: The final step in hydrocarbon biosynthesis involves the conversion of very-long-chain fatty acyl-CoAs into hydrocarbons. This is a multi-step process that includes reduction to an aldehyde, followed by decarbonylation to form the final alkane. researchgate.netoup.com Fatty acyl-CoA reductases convert the fatty acyl-CoA to an aldehyde, which is then acted upon by a cytochrome P450 enzyme that catalyzes the decarbonylation, resulting in a hydrocarbon that is one carbon shorter than the fatty acyl precursor. oup.comelifesciences.org

Precursor Incorporation Studies (e.g., Propionate, Methylmalonate, Valine)

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of methyl-branched hydrocarbons often results in specific stereoisomers, indicating a high degree of control by the enzymes involved.

Research has shown that insects often produce methyl-branched hydrocarbons, including those with a methyl group at the 4-position, in an enantiomerically pure or enriched form. pnas.orgescholarship.org

Conserved Stereochemistry: A comprehensive study analyzing 36 different MBCHs from 20 species across nine insect orders found that all isolated compounds possessed the (R)-configuration, regardless of the position of the methyl branch or the chain length. pnas.org This strongly suggests that the biosynthetic pathway for these molecules is highly conserved throughout insects. pnas.org The stereochemistry of the methyl branch is likely determined during the reduction of the α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of the fatty acid synthase. pnas.org

Behavioral Significance: The enantioselectivity of MBCH production is often matched by the insect's ability to perceive and respond to specific stereoisomers. frontiersin.org For example, in the parasitic wasp Ooencyrtus kuvanae, different stereoisomeric blends of 5-methylheptacosane (B3192719) and 5,17-dimethylheptacosane elicited attraction or repulsion in males, supporting the hypothesis that the stereochemistry of methylated CHCs is crucial for mate recognition. nih.gov

The production of this compound is tightly regulated at the genetic and molecular level, involving a complex interplay of genes and transcription factors.

Key Genes: Several gene families are known to be involved in CHC biosynthesis, including FASs, elongases, acyl-CoA desaturases, fatty acyl-CoA reductases, and cytochrome P450s. oup.com In Drosophila melanogaster, RNAi knockdown of the acetyl-CoA carboxylase (ACC) gene in oenocytes, which produces the malonyl-CoA precursor, completely eliminates CHC production. elifesciences.org Furthermore, specific elongase and desaturase genes have been identified that influence the final CHC profile. elifesciences.orgoup.com For example, the desat1 gene in Drosophila is involved in the production of unsaturated hydrocarbons. oup.com

Transcriptional Regulation: The expression of these biosynthetic genes is controlled by various transcription factors. In plants, transcription factors such as WRI1, LEC1, LEC2, ABI3, and FUS3 are known to regulate genes involved in fatty acid synthesis and oil accumulation. nih.govhep.com.cn While the specific transcription factors for this compound in insects are still being fully elucidated, it is clear that the regulation of gene expression in oenocytes plays a critical role in determining the final hydrocarbon profile. cambridge.org Genetic studies in Drosophila have shown that genes on specific chromosomes contribute to differences in CHC profiles between species, indicating a complex genetic architecture. cambridge.org

Table 2: Genes and Enzymes in this compound Biosynthesis

Gene/Enzyme FamilyFunction
Acetyl-CoA Carboxylase (ACC)Catalyzes the formation of malonyl-CoA, a key precursor for fatty acid synthesis. elifesciences.org
Fatty Acid Synthase (FAS)Synthesizes the initial fatty acyl-CoA chain, incorporating methylmalonyl-CoA to create the methyl branch. researchgate.netoup.com
ElongasesExtend the length of the fatty acyl-CoA chain. researchgate.netaocs.org
Fatty Acyl-CoA ReductaseReduces the very-long-chain fatty acyl-CoA to an aldehyde. oup.com
Cytochrome P450 (Decarbonylase)Catalyzes the final decarbonylation step to produce the hydrocarbon. oup.comelifesciences.org
DesaturasesIntroduce double bonds, creating unsaturated hydrocarbons (though not directly involved in saturated alkanes like this compound, they are part of the overall CHC biosynthetic network). oup.comelifesciences.org

Enantioselective Production of Methyl-Branched Hydrocarbons in Biological Systems

Environmental and Developmental Factors Influencing this compound Production

The production of this compound is not static and can be influenced by a variety of external and internal factors. These factors can lead to changes in the quantity and relative abundance of this and other cuticular hydrocarbons, which can have significant implications for the organism's physiology and behavior.

Environmental Factors: Abiotic factors such as temperature, humidity, and light can influence the composition of an organism's cuticular lipids. d-nb.inforesearchgate.netnih.govactascientific.com For instance, changes in temperature can alter the expression of genes involved in secondary metabolite synthesis. d-nb.infoactascientific.com In plants, factors like soil water content, nutrient availability, and UV radiation have been shown to significantly affect the production of secondary metabolites, and similar principles may apply to insect CHC production. nih.gov Diet can also play a role, as the availability of certain precursors in the food source can potentially be incorporated into the hydrocarbon profile, although the extent of this influence in natural settings is still under investigation. uni-mainz.de

Developmental Factors: The cuticular hydrocarbon profile of an organism can change throughout its life cycle. These changes are often linked to different developmental stages, such as from larva to adult, and can also be associated with aging. These developmental shifts in CHC profiles are likely under genetic control and are timed to coincide with different physiological needs and behavioral contexts at various life stages.

Social and Biotic Factors: In social insects, the CHC profile is crucial for nestmate recognition. elifesciences.org The transfer of hydrocarbons between individuals through contact and grooming helps to create a uniform colony odor. elifesciences.org The presence of pathogens or parasites can also trigger changes in the host's CHC profile as part of an immune response. Furthermore, the gut microbiome can influence CHC production by providing necessary precursors. uni-mainz.de

Advanced Analytical Methodologies for 4 Methylhexacosane Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 4-methylhexacosane, particularly when it is a component of complex hydrocarbon mixtures, such as insect cuticular waxes.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Long-Chain Methyl-Branched Alkanes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of insect cuticular hydrocarbons, which often include long-chain methyl-branched alkanes like this compound. mdpi.commdpi.comnih.gov The optimization of GC-MS methods is crucial for achieving accurate identification and quantification.

Key optimization parameters for the analysis of long-chain methyl-branched alkanes are detailed in the table below.

ParameterOptimization StrategyRationale
Capillary Column Use of nonpolar polysiloxane columns (e.g., DB-5, HP-5). nih.govunl.eduThese columns separate compounds primarily based on boiling point, which is effective for homologous series of alkanes.
Temperature Program A slow temperature ramp (e.g., 3-5 °C/min) to a high final temperature (e.g., 320 °C or higher). nih.govThis allows for the separation of closely eluting isomers and ensures that high molecular weight compounds like this compound are eluted from the column.
Injector Temperature Set to a high temperature (e.g., 290 °C) to ensure complete volatilization of long-chain alkanes. nih.govPrevents discrimination against less volatile components.
Carrier Gas Helium is commonly used as the carrier gas. nih.govProvides good resolution and is compatible with mass spectrometry.
Ionization Mode Electron ionization (EI) is the standard method for generating mass spectra. researchgate.netEI produces characteristic fragmentation patterns that aid in structural elucidation.

A significant challenge in GC-MS analysis is the co-elution of isomers, where branched alkanes may have similar retention times to n-alkanes with different carbon numbers. unl.edu The use of Kovats retention indices (KI) can aid in the tentative identification of methyl-branched alkanes by comparing their elution behavior to that of n-alkane standards. unl.edu For instance, monomethylalkanes typically elute at specific KI ranges, which helps in distinguishing them from other hydrocarbon classes. unl.edu

High-Temperature Gas Chromatography Approaches for Very Long-Chain Hydrocarbons

Standard GC-MS methods are often limited to analyzing hydrocarbons with up to approximately 40 carbon atoms. mdpi.com For very long-chain hydrocarbons (VCLHs), including those exceeding C40, high-temperature gas chromatography (HTGC) is necessary. researchgate.netnih.govresearchgate.net HTGC utilizes specialized columns and instrumentation capable of operating at temperatures above 400 °C. researchgate.netnih.gov

HTGC coupled with mass spectrometry (HTGC-MS) allows for the analysis of hydrocarbons up to C100. researchgate.netnih.gov This technique has revealed the presence of previously undetected long-chain hydrocarbons in various samples, including insect cuticles. nih.govresearchgate.net However, even with HTGC, challenges remain, such as potential thermal degradation of analytes and decreased chromatographic resolution at very high temperatures. researchgate.net The boiling points of high molecular weight n-alkanes begin to level off above C50, which can affect their separation and quantification. csic.es

Advanced Chromatographic Separation of Isomers and Stereoisomers (e.g., Chiral Capillary Columns)

The separation of structural isomers and stereoisomers of methyl-branched alkanes presents a significant analytical challenge. This compound possesses a chiral center at the C-4 position, meaning it can exist as two enantiomers, (R)-4-methylhexacosane and (S)-4-methylhexacosane.

The separation of these enantiomers requires the use of chiral capillary columns in gas chromatography. These columns contain a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. researchgate.netgcms.cz The separation of hydrocarbon enantiomers can be difficult due to the lack of functional groups that can be derivatized to form diastereomers. researchgate.netsemanticscholar.org However, successful separations of chiral aliphatic hydrocarbons have been achieved using cyclodextrin-based CSPs. researchgate.netsemanticscholar.org

The development of methods for the enantioselective separation of long-chain methyl-branched alkanes is an active area of research, as the specific stereochemistry of these compounds can be crucial in biological systems, such as insect chemical communication. rsc.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography is essential for separation, spectroscopic and spectrometric techniques are vital for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl-Branched Hydrocarbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR can provide valuable information for the analysis of methyl-branched hydrocarbons.

¹³C NMR: In ¹³C NMR spectroscopy, each unique carbon atom in a molecule produces a distinct signal. libretexts.orglibretexts.org This is particularly useful for identifying the number of non-equivalent carbons in a molecule. For this compound, one would expect to see distinct signals for the methyl branch carbon, the methine carbon at the branch point, and the various methylene (B1212753) carbons along the long aliphatic chain. libretexts.org The chemical shifts of the carbons near the methyl branch will be different from those further down the chain. libretexts.org

¹H NMR: While the ¹H NMR spectra of long-chain alkanes can be complex due to overlapping signals from the many methylene protons, the signals corresponding to the protons on and near the methyl branch (the methyl protons and the methine proton) will have characteristic chemical shifts and splitting patterns that can help confirm the structure. libretexts.org Two-dimensional NMR techniques, such as COSY, can also be employed to establish connectivity between protons and aid in structural assignment. acs.org

The table below summarizes the expected NMR data for this compound.

NucleusType of AtomExpected Chemical Shift Range (ppm)Multiplicity
¹³C Methyl group (branch)~10-25Quartet (in coupled spectrum)
¹³C Methine group (C4)~30-40Doublet (in coupled spectrum)
¹³C Methylene groups (chain)~20-35Triplet (in coupled spectrum)
¹H Methyl group (branch)~0.8-1.0Doublet
¹H Methine group (C4)~1.1-1.5Multiplet
¹H Methylene groups (chain)~1.2-1.4Multiplet

Mass Spectrometry Fragmentation Analysis for Branch Position Determination

Mass spectrometry, particularly when coupled with gas chromatography, is a primary tool for determining the structure of methyl-branched alkanes. mdpi.com The fragmentation pattern observed in the mass spectrum provides clues about the location of the methyl branch.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragments are detected, and their mass-to-charge ratios are plotted to create a mass spectrum. For a long-chain methyl-branched alkane like this compound, characteristic fragment ions are formed by cleavage of the carbon-carbon bonds adjacent to the branch point.

For this compound, cleavage on either side of the C-4 carbon would be expected to produce specific fragment ions. The analysis of these fragmentation patterns allows for the precise determination of the methyl group's position on the carbon chain. While the molecular ion (M+) may be weak or absent in the EI spectra of long-chain alkanes, the fragmentation pattern is often diagnostic. researchgate.net Techniques like chemical ionization (CI) can be used to obtain a more prominent molecular ion, confirming the molecular weight of the compound. researchgate.net

Digital Polarimetry for Absolute Configuration Determination of Methyl-Branched Hydrocarbons

The determination of the absolute configuration of chiral molecules like this compound is a significant challenge in chemical analysis. researchgate.net While methods like anomalous X-ray scattering are definitive, they are often limited to molecules containing heavy atoms. nih.gov For hydrocarbons, which lack such atoms, alternative techniques are necessary.

Digital polarimetry has emerged as a powerful tool for determining the absolute stereochemistry of methyl-branched hydrocarbons (MBCHs). pnas.orgnih.gov This technique measures the optical rotation of a pure, isolated compound. pnas.org The direction and magnitude of this rotation can then be compared to that of synthesized, enantiomerically pure standards to assign the absolute configuration (i.e., (R) or (S)). pnas.orgnih.gov

A significant breakthrough in this area involved the development of a method to isolate individual MBCHs from the complex cuticular hydrocarbon (CHC) blends found in insects. pnas.orgnih.gov This, coupled with the use of a digital polarimeter, often with a small-volume optical cell, has enabled the determination of the absolute configurations of numerous MBCHs. pnas.org For instance, a study of 36 MBCHs isolated from 20 insect species across nine orders revealed that all possessed the (R)-configuration, suggesting a highly conserved biosynthetic pathway. pnas.orgnih.gov

The specific rotation values for MBCHs can be small, particularly as the methyl branch moves closer to the center of the carbon chain, which historically necessitated the isolation of milligram quantities of the compound for measurement. pnas.org However, advancements in polarimetry, such as the potential use of advanced laser polarimeter detectors, may allow for real-time optical rotation measurements during HPLC analysis, streamlining the process of determining absolute configurations for multiple MBCHs in a single analytical run. pnas.org

Table 1: Reported Absolute Configurations of Select Methyl-Branched Hydrocarbons from Insects

Compound Source Organism (Order) Absolute Configuration
3-Methylalkanes Various (Insecta) (R)
4-Methylalkanes Various (Insecta) (R)
...and other methyl-branched hydrocarbons up to C35 with branches on carbons 3-13 Various (Insecta) (R)

Data sourced from a study that analyzed 36 methyl-branched hydrocarbons from 20 species across nine insect orders. pnas.orgnih.gov

Chemometric and Statistical Approaches for Profile Analysis

Multivariate Analysis of Methyl-Branched Hydrocarbon Profiles (e.g., Principal Component Analysis, Permutational Multivariate Analysis of Variance)

Cuticular hydrocarbon profiles are often complex mixtures of various compounds, including n-alkanes, alkenes, and methyl-branched alkanes like this compound. researchgate.netmdpi.comresearchgate.net To analyze and interpret the large datasets generated from the analysis of these profiles (typically by gas chromatography-mass spectrometry, GC-MS), researchers employ chemometric and multivariate statistical methods. mdpi.comoup.commdpi.comnih.gov

Principal Component Analysis (PCA) is a widely used unsupervised exploratory technique that reduces the dimensionality of the data while retaining most of the variation. researchgate.netresearchgate.netmdpi.commdpi.com PCA transforms the original variables (i.e., the relative abundances of different hydrocarbons) into a smaller set of uncorrelated variables called principal components (PCs). researchgate.netoup.com By plotting the scores of the samples on the first few PCs, it is possible to visualize natural groupings and broad differences in CHC profiles between species, populations, or other defined groups. researchgate.netmdpi.commdpi.comresearchgate.net For instance, PCA has been used to show clear separation in the CHC profiles of different weevil species and to distinguish between grasshopper species based on the relative composition of 34 CHC peaks. researchgate.netmdpi.com

These multivariate techniques, often used in conjunction, provide a powerful framework for discerning patterns in complex hydrocarbon data that might not be apparent from univariate analyses alone. cranfield.ac.uk

Table 2: Application of Multivariate Analysis in Cuticular Hydrocarbon Studies

Analytical Technique Organism(s) Research Focus Key Finding
Principal Component Analysis (PCA) Gonipterini weevils Discrimination between species Revealed broad differences in CHC profiles between species. mdpi.commdpi.com
Principal Component Analysis (PCA) Chorthippus grasshoppers Species and sex differentiation Showed clear separation of CHC phenotypes based on species and sex. researchgate.net
Permutational Multivariate Analysis of Variance (PERMANOVA) Myrmica rubra ants Comparison of CHC profiles across body parts CHC profiles differed significantly among different body parts. oup.com
Permutational Multivariate Analysis of Variance (PERMANOVA) Himalayan bumble bees Species specificity of CHC profiles CHC profiles showed a significant degree of variation, indicating species specificity. biorxiv.org
Non-metric Multidimensional Scaling (NMDS) and PERMANOVA Calliphora vicina and Lucilia sericata blow flies Aging of empty puparial cases Established age differences based on chemical changes over time. cranfield.ac.uk

Correlation of this compound Abundance with Biological and Environmental Variables

The abundance of specific cuticular hydrocarbons, including this compound, can be influenced by a variety of biological and environmental factors. mdpi.comanimal-ethics.orgmlsu.ac.in Understanding these correlations is key to deciphering the ecological significance of these compounds.

Biological variables such as species, sex, age, and social caste can have a profound impact on CHC profiles. mdpi.comiaea.org For example, studies on various insect species have shown that CHC profiles can diverge and become sex-specific as the insects mature. oup.comiaea.org In social insects, CHC profiles are often colony-specific and play a role in nestmate recognition. usda.gov The genetic makeup of an organism also plays a fundamental role in determining its CHC profile. researchgate.netusda.gov

Environmental variables also exert significant pressure on the composition of the insect cuticle. animal-ethics.orgmlsu.ac.in Factors such as temperature, humidity, and geographic location can lead to variations in CHC profiles, even within the same species. mdpi.commlsu.ac.inoup.commdpi.com For instance, there is a tendency for insects in arid environments or at higher altitudes to have longer-chain hydrocarbons, which are thought to provide better protection against desiccation. biorxiv.orgoup.comusda.gov A study on Reticulitermes termites found that the proportions of certain methyl-branched alkanes fluctuated seasonally, with shorter-chained compounds (C23-C27) being more prevalent in the winter and longer-chained ones (C35-C43) in the summer, likely influencing water retention. usda.gov The availability of food resources and the presence of pathogens or parasites can also influence insect abundance and, consequently, their chemical profiles. animal-ethics.orgresearchgate.net

Correlational studies, often employing statistical methods like Pearson correlation analysis or regression, are used to investigate the relationships between the abundance of specific hydrocarbons like this compound and these variables. nih.govrsc.org For example, a study on the plant Elsholtzia rugulosa used Pearson correlation to investigate the relationships between different volatile components, revealing how they are regulated by metabolic pathways and influenced by geographical origin. nih.govrsc.org Such analyses are crucial for understanding the adaptive significance of CHC profiles in response to both biotic and abiotic pressures.

Biological and Ecological Roles of 4 Methylhexacosane

Role in Interspecific and Intraspecific Chemical Communication

Cuticular hydrocarbons (CHCs) that cover the surface of nearly all terrestrial arthropods serve a dual function: they act as a barrier against water loss and as agents in chemical communication. researchgate.net These chemical signals can be used to mediate a wide variety of behaviors, including mate and species recognition. scienceopen.commdpi.com Within this complex blend of lipids, specific molecules like 4-methylhexacosane can carry precise information.

This compound has been identified as a key signaling molecule in the chemical communication systems of several insect species. It can function as a kairomone, a substance released by one organism that benefits a different species which receives it, often to the detriment of the emitter. wikipedia.org A significant example of this is seen in the interaction between the fall armyworm caterpillar (Spodoptera frugiperda) and its parasitoid, the braconid wasp Cotesia marginiventris. The caterpillar leaves behind chemical footprints containing a mixture of hydrocarbons, including this compound. researchgate.net These chemical residues act as a kairomone, allowing the female wasp to track and locate its host for oviposition. researchgate.netresearchgate.net

Table 1: Documented Roles of this compound in Insect Chemical Communication
Insect SpeciesOrderFamilyCommunicative Role of this compoundReference
Spodoptera frugiperda (emitter)LepidopteraNoctuidaeKairomone precursor in chemical footprints researchgate.net
Cotesia marginiventris (receiver)HymenopteraBraconidaeKairomone for host tracking researchgate.net
Leptopilina pacificaHymenopteraFigitidaeComponent of cuticular hydrocarbon profile d-nb.info
Gryllus rubensOrthopteraGryllidaeComponent of cuticular hydrocarbon profile murraystate.edu
Lasioderma serricorneColeopteraPtinidaeComponent of cuticular lipids researchgate.net

The function of chemical signals is confirmed through behavioral bioassays where insects are exposed to specific compounds and their reactions are observed. The role of this compound as a kairomone for the parasitoid wasp Cotesia marginiventris was established through such studies. Research demonstrated that female wasps are guided by herbivore-induced plant volatiles to an infested plant, but on the plant itself, they search for chemical residues left directly by the host caterpillar. researchgate.net Laboratory bioassays confirmed that wasps follow these chemical footprints, which contain linear and monomethyl-branched alkanes, including this compound, to locate their prey. researchgate.net

The biological activity of many chemical signals is highly dependent on their specific three-dimensional structure, or stereochemistry. pnas.orgpnas.org Methyl-branched hydrocarbons like this compound possess a chiral center at the point of branching, meaning they can exist as different stereoisomers (enantiomers). pnas.org While research on the specific stereoisomers of this compound is not extensively detailed, a broad and significant study investigated the absolute configurations of 36 different methyl-branched CHCs from 20 species across nine insect orders. pnas.org This research revealed a remarkable conservation in their biosynthesis: all isolated methyl-branched hydrocarbons were found to have the (R)-configuration. pnas.orgpnas.org This strongly suggests that the biosynthetic pathways for these compounds are highly conserved within insects and that the biologically active form of this compound is likely (R)-4-methylhexacosane.

Studies on other insects support the principle that stereochemistry is critical for contact pheromone activity. For example, in the longhorned beetle Neoclytus acuminatus acuminatus, males responded significantly more strongly to the (R)-enantiomers of its methyl-alkane pheromone components than to the (S)-enantiomers, demonstrating that they can discriminate between the different stereoisomers. purdue.edu

Behavioral Bioassays and Response Studies in Insects

Contribution to Biological Barrier Functions

The primary and most ancient function of cuticular hydrocarbons is to form a waterproof barrier on the insect's surface, a critical adaptation for life in terrestrial environments. scienceopen.comnih.gov This lipid layer minimizes water loss through the cuticle, a process known as transpiration, thereby preventing desiccation. nih.govnih.gov

The effectiveness of the cuticular barrier against water loss is determined by its chemical composition. biologists.com Longer hydrocarbon chains and the presence of methyl-branching are generally associated with increased desiccation resistance. scienceopen.comnih.gov this compound, a C27 methyl-branched alkane, contributes to this protective function. Its presence in the cuticular lipid profiles of diverse insects, including beetles, wasps, and crickets, underscores its role in maintaining cuticular integrity and preventing potentially lethal water loss. researchgate.netd-nb.infomurraystate.edu The removal of these surface lipids with organic solvents can lead to a dramatic increase in the rate of water loss, highlighting their essential protective function. nih.gov Therefore, the synthesis of long-chain branched alkanes like this compound is a key physiological adaptation for insects, particularly those living in arid or dry environments. researchgate.netmdpi.com

Similar to insects, higher plants are covered by a thin layer of epicuticular wax, which forms the primary interface between the plant and its environment. researchgate.net This waxy layer is a complex mixture of long-chain lipids, with hydrocarbons often being major components. researchgate.net The wax serves multiple functions, including limiting water loss, protecting against UV radiation, and mediating interactions with other organisms, such as deterring herbivores.

Table 2: Presence and Function of Methyl-Branched Alkanes in Plant Epicuticular Wax
Plant SpeciesFamilyCompound Type/ExamplePrimary FunctionReference
Morettia phillaeanaBrassicaceaeMethyl-branched alkanes (e.g., 2-Methylhexacosane)Survival in arid environments, reduction of water loss researchgate.netoiu.edu.sd
Tamarix aphyllaTamaricaceaeBranched alkanes (br-alkanes)Component of protective cuticular wax barrier researchgate.net
Triticum aestivum (Wheat)PoaceaeMethyl-branched alcohols (related to alkanes)Associated with stress resistance traits nih.gov

Cuticular Integrity and Desiccation Resistance in Insects

Ecological Significance in Biotic Interactions

This compound is a key mediator in the intricate relationships between different species, particularly within multitrophic systems. Its presence on an insect's cuticle or in its physical traces can convey critical information to other organisms in its environment.

Herbivore-Plant-Natural Enemy Tritrophic Interactions

The interactions between plants, the herbivores that consume them, and the natural enemies (predators and parasitoids) that prey on those herbivores form a complex ecological web known as a tritrophic interaction. aloki.hu Chemical cues are fundamental to these relationships, with natural enemies often relying on herbivore-induced plant volatiles (HIPVs) to locate infested plants from a distance. wur.nlnih.gov

However, once on the plant, natural enemies require more precise, short-range cues to pinpoint the location of their host. Research has shown that parasitoid wasps, in their search for hosts, are guided not only by plant volatiles but also by non-volatile chemical residues left directly by the herbivores. tandfonline.com These residues can include feces, silk, or chemical footprints.

A notable example involves the braconid parasitoid wasp, Cotesia marginiventris, which preys on the caterpillars of Spodoptera frugiperda. Studies have demonstrated that foraging female wasps can detect the minute chemical footprints left by these caterpillars as they move across a leaf surface. tandfonline.com Analysis of these chemical footprints revealed a complex mixture of hydrocarbons, which act as kairomones—chemical signals that benefit the receiver (the wasp) at a cost to the emitter (the caterpillar).

Among the compounds identified in the caterpillar's footprint is this compound (4MeC26). tandfonline.comresearchgate.net The presence of this and other specific hydrocarbons allows the parasitoid to track and locate its host with high precision, even after the caterpillar has moved to a different location on the plant. This demonstrates the critical role of this compound as a component of a contact chemical cue in a classic tritrophic system.

Table 1: Hydrocarbon Components Identified in the Chemical Footprint of Spodoptera frugiperda Caterpillars This interactive table details the compounds, including this compound, that serve as tracking cues for the parasitoid wasp Cotesia marginiventris. tandfonline.comresearchgate.net

Compound Number Compound Name Abbreviation
1 n-Heneicosane nC21
2 n-Docosane nC22
3 n-Tricosane nC23
6 n-Tetracosane nC24
7 4-Methyltetracosane 4MeC24
8 n-Pentacosane nC25
9 4-Methylpentacosane 4MeC25
10 3-Methylpentacosane 3MeC25
11 n-Hexacosane nC26
12 This compound 4MeC26
13 3-Methylhexacosane 3MeC26
14 n-Heptacosane nC27
15 4-Methylheptacosane 4MeC27
16 3-Methylheptacosane 3MeC27
17 n-Octacosane nC28
18 4-Methyl-octacosane 4MeC28
19 3-Methyl-octacosane 3MeC28
20 n-Nonacosane nC29
23 n-Triacontane nC30
24 n-Hentriacontane nC31

Taxonomic and Population-Specific Chemical Markers in Forensic Entomology and Systematics

The outer surface of an insect is covered by a waxy layer composed primarily of cuticular hydrocarbons (CHCs). mdpi.comnih.gov This layer's main function is to prevent desiccation, but the specific composition of CHCs also serves as a rich source of information for chemical communication and species recognition. oup.comfrontiersin.org The CHC profile—the qualitative and quantitative makeup of these compounds—is often unique to a species and can even show consistent variations based on sex, developmental stage, and geographic origin. cranfield.ac.uknih.gov

This chemical specificity is of great value in forensic entomology, a field that uses insects found on decomposing remains to aid legal investigations. nih.gov Blow flies (family Calliphoridae) are often the first insects to colonize a body, and accurately identifying the species and its developmental age is crucial for estimating the minimum post-mortem interval (PMI). mdpi.comcranfield.ac.uk

CHC analysis provides a powerful chemotaxonomic tool to complement traditional morphological identification. nih.gov Research on the forensically important blowfly Calliphora vicina has demonstrated the utility of CHC profiles in distinguishing not only species but also different populations of the same species. A study comparing C. vicina populations from the UK, Germany, and Turkey found significant geographical variation in their CHC profiles. oup.com

Through statistical analysis, this compound was identified as one of the key compounds responsible for discriminating between these geographically distinct populations. oup.com This finding underscores the role of this compound as a population-specific chemical marker. Such information can be critical in forensic cases where determining the potential origin of a sample or whether a body has been moved is important. nih.gov The subtle, yet consistent, differences in the relative abundance of compounds like this compound provide a chemical signature tied to the insect's environment and population genetics. oup.com

Research Gaps, Future Directions, and Emerging Research Paradigms

Unidentified Isomers and Stereoisomers of 4-Methylhexacosane

A significant gap in our knowledge concerns the full isomeric diversity of methylhexacosane in nature. While this compound has been identified, the presence and biological significance of its various structural isomers and stereoisomers are largely uncharacterized.

Structural Isomers: Isomers are molecules that share the same molecular formula but have different atomic arrangements. libretexts.orgmasterorganicchemistry.com In the case of methylhexacosane (C27H56), the methyl group can be located at various positions along the 26-carbon chain, creating numerous structural isomers (e.g., 2-Methylhexacosane (B75612), 3-Methylhexacosane). While compounds like 2-methylhexacosane have been detected in species such as the sandfly Phlebotomus argentipes journalijar.com and certain weevils mdpi.com, the full range of isomers produced and utilized by different organisms is unknown.

Stereoisomers: The carbon atom at position 4 in this compound is a chiral center because it is bonded to four different groups. This gives rise to two stereoisomers, (R)-4-Methylhexacosane and (S)-4-Methylhexacosane, which are non-superimposable mirror images of each other (enantiomers). sigmaaldrich.comsaskoer.ca The biological activities of such enantiomers can differ dramatically. Research on a wide array of methyl-branched cuticular hydrocarbons (MBCHs) across nine insect orders has shown a strong conservation of the (R)-configuration, suggesting a stereospecificity in their biosynthesis and function. pnas.org However, the specific stereochemistry of this compound in the organisms where it has been found has not been determined. This is a critical research gap, as the stereoisomeric form likely plays a precise role in molecular recognition and biological signaling.

Future research must focus on isolating and determining the absolute configuration of naturally occurring this compound. This requires sophisticated separation techniques and analytical methods capable of distinguishing between these subtle molecular differences. pnas.org

Isomer Type Description Example(s) / Possibilities Key Research Question
Structural Same formula (C27H56), different connectivity of the methyl group.2-Methylhexacosane, 3-Methylhexacosane, 5-Methylheptacosane (B3192719)Which structural isomers of methylhexacosane coexist in biological systems and what are their relative abundances and functions?
Stereoisomers Same connectivity, different 3D arrangement at the chiral center (C4).(R)-4-Methylhexacosane, (S)-4-MethylhexacosaneWhat is the absolute stereochemical configuration of naturally produced this compound and does it vary between species?

Untapped Biological Systems for this compound Discovery

This compound has been identified as a component of the chemical signals in the carpenter ant Camponotus floridanus, where it is transferred between colony members via trophallaxis (oral fluid exchange). nih.govresearchgate.net However, the full distribution of this compound across the biological kingdom is far from understood. Many ecosystems and organismal groups remain untapped potential sources for its discovery.

Promising areas for future exploration include:

Marine Microorganisms: Extreme and unexplored environments, such as marine sediments, are known to harbor actinomycetes with the capacity to produce a vast array of secondary metabolites, including various alkanes. researchgate.net Studies on haloalkaliphilic Nocardiopsis species have revealed the production of related compounds like 2-methylpentacosane (B1606808) and 2-methylhexacosane, suggesting that marine microbes are a promising, yet underexplored, source. biorxiv.org

Freshwater Algae: Green macroalgae are known to produce a diversity of bioactive compounds, including various hydrocarbons. phytojournal.com Comprehensive profiling of these organisms could reveal the presence of this compound and other long-chain methyl-branched alkanes.

Diverse Insect Taxa: While identified in ants, the systematic screening of cuticular hydrocarbons (CHCs) across a broader range of insect orders, families, and genera is needed. Chemotaxonomic studies in weevils and dung beetles have shown that CHC profiles, including methyl-branched alkanes, are highly species-specific and can be used for classification. mdpi.comoup.com These surveys could uncover new sources of this compound and its isomers.

Potential Source System Rationale for Exploration Known Related Compounds Found
Marine ActinomycetesKnown producers of diverse and novel secondary metabolites from untapped habitats. researchgate.netresearchgate.net2-Methylhexacosane, 2-Methylheptacosane biorxiv.org
Freshwater AlgaeDemonstrated to produce a variety of lipophilic bioactive compounds and hydrocarbons. phytojournal.comHeptadecane, Pentadecane, n-Hexadecanoic acid phytojournal.com
Diverse Insect OrdersCuticular hydrocarbon profiles are diverse and often species-specific, serving crucial communication roles. researchgate.net2-Methylhexacosane, 2-Methyloctacosane, 5-Methylheptacosane journalijar.commdpi.comnih.gov

Integrative Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

The biosynthetic pathway leading to this compound and other methyl-branched cuticular hydrocarbons in insects is not fully elucidated. It is understood to involve the extension of fatty acid precursors, but the specific enzymes responsible for the methylation at a precise position on a long carbon chain are largely unknown.

Emerging "omics" technologies offer a powerful paradigm for pathway discovery. nih.gov An integrative approach, combining genomics, transcriptomics, and metabolomics, can provide a holistic view of the system. nih.govrsc.orgresearchgate.net

Genomics and Transcriptomics: By sequencing the genome and analyzing gene expression profiles of an organism known to produce this compound (like C. floridanus), researchers can identify candidate genes. Genes co-expressed with other known hydrocarbon biosynthesis genes (e.g., fatty acid synthases, elongases, and decarbonylases) would be prime targets for investigation. rsc.orgresearchgate.net

Metabolomics: Advanced mass spectrometry techniques can profile the full suite of metabolites, including potential pathway intermediates. Correlating metabolite levels with gene expression data across different conditions or developmental stages can help link specific genes to biochemical steps. nih.gov

Chemoproteomics: This approach uses chemical probes to identify active enzymes directly from complex protein mixtures, offering a way to functionally characterize enzymes that may be difficult to study using traditional genomic methods. frontiersin.org

This integrative strategy can accelerate the discovery of the complete enzymatic machinery responsible for creating this compound, moving beyond correlational studies to functional validation. nih.gov

Advanced Analytical Method Development for Trace-Level Detection and Complex Mixtures

Detecting and quantifying this compound presents significant analytical challenges. It is often present at trace levels within a highly complex matrix of other structurally similar cuticular hydrocarbons.

Current methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS), are effective for separating and identifying many CHCs. oup.comnih.gov However, there is a need for the development of more sensitive and selective analytical procedures.

Method Optimization: Future work should focus on optimizing every stage of the analytical process, from sample preparation to detection, to ensure robust and reproducible results. ijpsjournal.comresearchgate.net This includes developing methods for extracting CHCs from minute samples or even living specimens without harm. mdpi.com

Hyphenated Techniques: Advanced techniques like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) could offer enhanced resolution and sensitivity. mdpi.com While not traditionally used for nonpolar hydrocarbons, adapting such technologies could provide new avenues for detection.

Validation and Standardization: Rigorous validation of analytical methods according to established guidelines is crucial to ensure accuracy, precision, and specificity. researchgate.neteuropa.eupci.com This is especially important when comparing CHC profiles across different studies and laboratories.

The goal is to develop analytical workflows capable of not only detecting minute quantities of this compound but also of reliably distinguishing it from its numerous isomers in a single analysis.

Elucidating the Evolutionary Trajectories of this compound Chemical Signals

The role of this compound as a chemical signal in ants nih.gov places it within the broader context of the evolution of chemical communication. Cuticular hydrocarbons are believed to have originated as a protective barrier against desiccation and later evolved secondary functions as communication cues. researchgate.net Understanding the evolutionary trajectory of this compound involves addressing how and why this specific molecule was selected for a signaling role.

Research in other social insects, such as stingless bees, shows that different species often evolve unique chemical signals based on the production of specific alkene isomers. nih.govd-nb.info This suggests that the enzymatic pathways for hydrocarbon synthesis are under strong selective pressure, leading to species divergence.

Future research should investigate:

Phylogenetic Mapping: By comparing the CHC profiles of closely related species, researchers can map the presence or absence and relative abundance of this compound onto a phylogenetic tree. This can reveal when in evolutionary history this compound became a significant chemical signal.

Behavioral Assays: Carefully designed bioassays are needed to determine the precise behavioral responses elicited by synthetic (R)- and (S)-4-Methylhexacosane. This will clarify its function, whether as a nestmate recognition cue, a fertility signal, or in another social context.

Genetic Basis of Variation: Once the biosynthetic genes are identified (via omics approaches), studying their variation across populations and species can provide direct insight into the genetic mechanisms driving the evolution of chemical signals.

Broader Implications for Chemical Ecology and Biochemical Research

Closing the research gaps related to this compound has implications that extend beyond this single molecule. Such research contributes to several broader scientific fields:

Chemical Ecology: A deeper understanding of how a specific molecule like this compound mediates social interactions provides fundamental insights into the chemical language that governs ecosystems. researchgate.netuni-bayreuth.de It informs our knowledge of species recognition, social organization, and coevolution.

Biochemistry and Enzymology: Identifying the enzymes that produce this compound with high specificity would add to our knowledge of biocatalysis. These enzymes could represent novel targets or tools for biotechnological applications.

Chemotaxonomy: The use of specific methyl-branched alkanes as chemical markers can provide a powerful tool for taxonomists to distinguish between morphologically similar species, aiding in biodiversity assessment and conservation efforts. oup.com

Pest Management: For invasive insect species where chemical communication is key to their social structure (like many ant species), disrupting these chemical signals with synthetic analogues could offer a novel and highly specific pest control strategy.

Ultimately, the focused study of this compound serves as a model for investigating the vast, unexplored chemical diversity in nature and deciphering its intricate roles in the biological world.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the purity and structural identity of 4-methylhexacosane in synthetic samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methyl branching at the fourth carbon. Compare spectral data with reference standards from the NIST Chemistry WebBook . For reproducibility, document solvent systems, column types, and temperature gradients in GC-MS protocols .

Q. What standardized methods are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Employ catalytic hydrogenation of 4-methylhexacosene using palladium-on-carbon (Pd/C) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time and catalyst loading to maximize yield (>85%). Ensure all reagents (e.g., solvents, catalysts) are annotated with manufacturer, purity, and batch numbers to meet reproducibility standards .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point) of this compound?

  • Methodological Answer : Cross-validate data across authoritative databases (NIST, PubChem) and primary literature. If contradictions persist, conduct differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to measure melting points. Report environmental factors (e.g., humidity, impurities) that may influence results .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the biological activity data of this compound across in vitro studies?

  • Methodological Answer : Design dose-response assays with standardized cell lines (e.g., HEK293 or HepG2) and include positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Replicate experiments under identical conditions (pH, temperature, solvent concentration) and reference EPA DSSTox guidelines for toxicity profiling .

Q. How can computational modeling enhance the understanding of this compound’s interaction with lipid bilayers?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS with force fields (e.g., CHARMM36). Parameterize the methyl branch using quantum mechanical calculations (DFT/B3LYP). Validate models against experimental data, such as X-ray diffraction of crystalline phases or neutron scattering for membrane insertion depth .

Q. What analytical approaches are critical for detecting this compound degradation products in environmental samples?

  • Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) detection. Use isotopic labeling (e.g., ¹³C-labeled this compound) to trace degradation pathways. Include blank samples and matrix-matched calibration curves to minimize interference .

Data Analysis and Presentation

Q. How should researchers address uncertainties in quantitative NMR (qNMR) data for this compound?

  • Methodological Answer : Integrate internal standards (e.g., 1,3,5-trimethoxybenzene) and apply the ERETIC² method for absolute quantification. Report signal-to-noise ratios, relaxation delays, and integration thresholds. Use tools like MestReNova for spectral deconvolution of overlapping peaks .

Q. What strategies improve the reproducibility of gas chromatography (GC) retention indices for branched alkanes like this compound?

  • Methodological Answer : Calibrate GC systems with n-alkane reference mixtures (C20–C40) and document column aging effects. Use Kovats indices adjusted for methyl branching. Share raw chromatograms and retention times in supplementary data to enable cross-lab validation .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in metabolic studies involving live cells?

  • Methodological Answer : Follow biosafety level 2 (BSL-2) guidelines for cell culture work. Use fume hoods for solvent preparation and wear PPE (gloves, lab coats). Dispose of waste via certified chemical disposal services, as outlined in safety data sheets (SDS) for structurally similar alkanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.